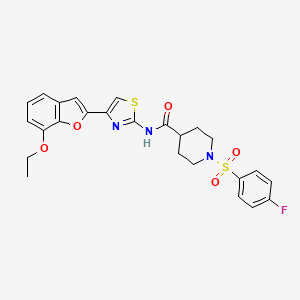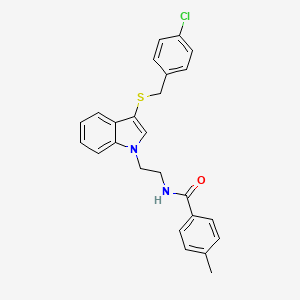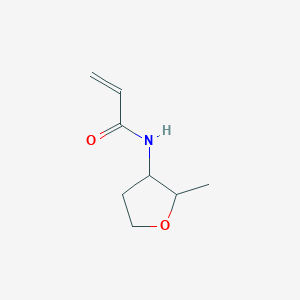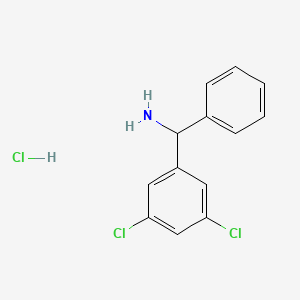
N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(phenylthio)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(phenylthio)propanamide is an organic compound that features a pyrazole ring substituted with dimethyl groups and a phenylthio group attached to a propanamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(phenylthio)propanamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the dimethyl groups: Alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate can be employed to introduce the dimethyl groups at the desired positions on the pyrazole ring.
Attachment of the phenylthio group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the propanamide chain with a thiophenol derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Key considerations include the selection of efficient catalysts, solvents, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propanamide chain can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyrazole ring and the phenylthio group can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halides, thiophenol derivatives, bases (e.g., sodium hydroxide)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted pyrazole and phenylthio derivatives
Aplicaciones Científicas De Investigación
N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(phenylthio)propanamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. It can be screened for potential therapeutic effects against various diseases.
Industry: The compound can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(phenylthio)propanamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. For example, the compound may inhibit the activity of a specific enzyme involved in a disease process, thereby reducing symptoms or slowing disease progression.
Comparación Con Compuestos Similares
N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(phenylthio)propanamide can be compared with other similar compounds to highlight its uniqueness:
N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(phenylthio)butanamide: This compound has a butanamide chain instead of a propanamide chain, which may affect its chemical reactivity and biological activity.
N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(phenylsulfonyl)propanamide: The phenylthio group is replaced with a phenylsulfonyl group, potentially altering its oxidation state and reactivity.
N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(phenylthio)acrylamide:
These comparisons highlight the structural variations and potential differences in reactivity and applications of similar compounds.
Propiedades
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-11-10-13(17(2)16-11)15-14(18)8-9-19-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNXKRZFZPHSGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CCSC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(Z)-2-[4-(4-chlorophenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline](/img/structure/B2850364.png)

![2-Benzyl-5-(quinoxalin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2850370.png)


![N-[1-(4-fluorobenzoyl)piperidin-4-yl]-6-methoxypyrimidin-4-amine](/img/structure/B2850374.png)


![N-[1-(Tert-butylcarbamoyl)piperidin-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2850379.png)
![N-[(3,4-dimethoxyphenyl)methyl]-2-(3-fluorophenyl)-1,3-thiazolidine-3-carboxamide](/img/structure/B2850380.png)
![3-(1H-benzo[d]imidazol-1-yl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)propanamide](/img/structure/B2850382.png)
![9-methyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-9H-purin-6-amine](/img/structure/B2850383.png)

![2-(4-(Difluoromethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2850386.png)
